Product packaging for 3-(Trifluoromethyl)-5-vinylpyridine(Cat. No.:CAS No. 1147939-23-8)

3-(Trifluoromethyl)-5-vinylpyridine

Cat. No.: B8740045
CAS No.: 1147939-23-8
M. Wt: 173.13 g/mol
InChI Key: POISTXCWVJGXPG-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are among the most significant heterocyclic compounds in organic chemistry. The pyridine ring, a six-membered aromatic ring containing one nitrogen atom, is a fundamental scaffold found in numerous natural products and synthetic compounds. wikipedia.org Pyridine derivatives are extensively explored in medicine and agriculture due to their wide spectrum of biological and pharmacological activities. nih.gov These compounds have demonstrated potential as antifungal, antibacterial, antioxidant, anti-inflammatory, analgesic, anticonvulsant, and anticancer agents. wikipedia.orgnih.govguidechem.com The presence of the nitrogen atom in the pyridine ring not only influences the electronic properties of the molecule but also provides a site for hydrogen bonding, which can be crucial for interactions with biological targets. wikipedia.org This versatility has made the pyridine nucleus a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.

The Role of Trifluoromethyl and Vinyl Functionalities in Molecular Design

The strategic incorporation of specific functional groups is a cornerstone of modern molecular design. The trifluoromethyl (-CF3) group and the vinyl (-CH=CH2) group are two such functionalities that are frequently employed to enhance the properties of organic molecules.

The trifluoromethyl group is a key functionality in the development of pharmaceuticals and agrochemicals. aksci.com Its introduction into a molecule can profoundly affect its physicochemical properties. acs.org The high electronegativity of the fluorine atoms often increases the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. acs.org Furthermore, the CF3 group can enhance a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and transport across biological membranes. This group is often used as a bioisostere for methyl or chloro groups to fine-tune the steric and electronic profile of a lead compound. acs.org

The vinyl group , a functional group containing a carbon-carbon double bond, is a versatile handle in organic synthesis. nih.gov It serves as a crucial precursor for creating a wide array of chemical transformations. Vinylation, the process of introducing a vinyl group, is fundamental in the production of polymers and is a key step in the synthesis of many pharmaceuticals and agrochemicals. nih.gov The double bond in the vinyl group can participate in numerous reactions, including palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Heck reactions, allowing for the construction of complex molecular architectures. wikipedia.orgnih.govlibretexts.org It can also be a site for polymerization, leading to the formation of materials like polyvinyl compounds. sigmaaldrich.com

Overview of 3-(Trifluoromethyl)-5-vinylpyridine within Modern Synthetic Chemistry

Within the broader class of trifluoromethylated pyridines, this compound emerges as a specialized and strategic building block for synthetic chemistry. While extensive research dedicated solely to this specific compound is not widely published, its structure suggests its role as a valuable intermediate for constructing more elaborate molecules that can benefit from the combined properties of the pyridine core, the trifluoromethyl group, and the reactive vinyl handle.

This compound is commercially available, indicating its utility in synthetic applications. Its physical and chemical properties are summarized in the table below.

Table 1: Properties of this compound

Property Value
CAS Number 1147939-23-8
Molecular Formula C8H6F3N
Molecular Weight 173.13 g/mol
Appearance Not specified (likely liquid or solid)

| SMILES | C=CC1=CC(=NC=C1)C(F)(F)F |

The primary application of this compound in modern synthetic chemistry is likely as a reactant in the synthesis of complex substituted pyridines for agrochemical and pharmaceutical discovery programs. aksci.comacs.org The vinyl group provides a reactive site for further chemical modifications.

A plausible and common method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction. These reactions are a cornerstone of modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency and selectivity. wikipedia.org A likely precursor for this synthesis is 3-bromo-5-(trifluoromethyl)pyridine (B1279140), a commercially available compound. This brominated pyridine can be coupled with a vinylating agent, such as potassium vinyltrifluoroborate in a Suzuki-Miyaura coupling or a vinyl-organotin reagent in a Stille coupling. wikipedia.orgnih.gov

Table 2: Plausible Synthesis via Suzuki-Miyaura Coupling

Reactants Catalyst System Product

This synthetic approach leverages well-established and versatile chemical reactions to access this valuable building block, which can then be used to create novel compounds with potentially enhanced biological activity and optimized physicochemical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F3N B8740045 3-(Trifluoromethyl)-5-vinylpyridine CAS No. 1147939-23-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1147939-23-8

Molecular Formula

C8H6F3N

Molecular Weight

173.13 g/mol

IUPAC Name

3-ethenyl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H6F3N/c1-2-6-3-7(5-12-4-6)8(9,10)11/h2-5H,1H2

InChI Key

POISTXCWVJGXPG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CN=C1)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 3 Trifluoromethyl 5 Vinylpyridine

Strategies for Pyridine (B92270) Ring Functionalization and Assembly

The construction of the 3,5-disubstituted pyridine core of 3-(Trifluoromethyl)-5-vinylpyridine can be achieved either by building the ring with the desired substituents already in place or by modifying a pre-existing pyridine molecule.

Regioselective Synthesis via Pyridine Ring Construction

Building the pyridine ring from acyclic precursors allows for the precise placement of functional groups, a key consideration for synthesizing specifically substituted products like this compound. Cyclocondensation reactions are a primary method for this approach. researchoutreach.org These reactions assemble the pyridine ring from smaller, non-cyclic molecules. By choosing starting materials that already contain a trifluoromethyl group or a precursor to the vinyl group, the desired 3,5-substitution pattern can be achieved directly during ring formation. researchoutreach.org

A number of cyclocondensation reactions have been reported for synthesizing trifluoromethylpyridine (TFMP) derivatives, offering a direct route to the core structure. nih.gov This "building-block" approach is a versatile alternative to direct fluorination methods. researchoutreach.org

Derivatization of Pre-existing Pyridine Scaffolds

A more common and often more practical approach involves the modification of an already-formed pyridine ring. This strategy relies on the sequential introduction of the trifluoromethyl and vinyl groups onto a suitable pyridine starting material. A key intermediate in many such syntheses is a di-substituted pyridine that can be selectively functionalized.

For instance, a common pathway begins with a halogenated pyridine. One widely used precursor for 5-(trifluoromethyl)pyridine derivatives is 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF). researchoutreach.orgnih.gov This intermediate can be synthesized from 3-picoline through a process of chlorination and fluorination. nih.gov The chlorine atoms on the DCTF molecule can then be selectively replaced or used as handles for cross-coupling reactions to introduce the vinyl group at the 5-position.

Another strategy involves starting with a pyridine derivative that already contains one of the desired functional groups. For example, a 3-trifluoromethyl-5-halopyridine could undergo a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, with a vinylating agent like vinyltributylstannane or vinylboronic acid to install the vinyl group. Conversely, one could start with a 3-halo-5-vinylpyridine and then introduce the trifluoromethyl group.

The following table summarizes representative transformations for derivatizing pyridine scaffolds:

Starting MaterialReagent/Reaction TypeProductPurpose
3-Trifluoromethyl-5-bromopyridineVinyltributylstannane / Pd-catalystThis compoundIntroduction of the vinyl group via Stille coupling.
3-Bromo-5-vinylpyridineCF3-source / Cu-catalystThis compoundIntroduction of the trifluoromethyl group.
3-Amino-5-vinylpyridineNaNO2, HF/Cu3-Fluoro-5-vinylpyridine (intermediate)Sandmeyer-type reaction to introduce a halogen for further functionalization.
2,3-Dichloro-5-(trichloromethyl)pyridineAnhydrous HF2,3-Dichloro-5-(trifluoromethyl)pyridineHalogen exchange to form the trifluoromethyl group. alfa-chemical.com

Methodologies for Trifluoromethyl Group Introduction

The incorporation of a trifluoromethyl (-CF3) group is a critical step in the synthesis of the target molecule. This is due to the unique electronic properties the -CF3 group imparts, which can significantly alter a molecule's reactivity and biological activity. rsc.org Several distinct chemical approaches exist for this transformation, categorized by the nature of the trifluoromethylating agent.

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation involves the use of reagents that act as a source of an electrophilic "CF3+" equivalent. These reagents are particularly useful for the direct C-H trifluoromethylation of aromatic and heteroaromatic rings. acs.orgchemrxiv.org Well-known examples of such reagents include hypervalent iodine compounds, often referred to as Togni's reagents, and sulfonium (B1226848) salts like Umemoto's reagents. nih.govsigmaaldrich.com

The reaction of a suitable pyridine precursor, such as 5-vinylpyridine, with an electrophilic trifluoromethylating reagent in the presence of a catalyst can lead to the formation of this compound. However, controlling the regioselectivity of such direct C-H functionalization can be challenging, as reactions on the pyridine ring can often yield a mixture of 2-, 3-, and 4-substituted products. chemrxiv.org A strategy to overcome this involves the nucleophilic activation of the pyridine ring through hydrosilylation, which then directs the electrophilic trifluoromethylation to the 3-position. acs.orgresearchgate.net

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation utilizes reagents that deliver a nucleophilic "CF3-" species. A widely used reagent for this purpose is (trifluoromethyl)trimethylsilane (TMSCF3), often called the Ruppert-Prakash reagent. organic-chemistry.orguzh.ch This method is effective for introducing the CF3 group to electrophilic centers, such as carbonyls or activated halides. beilstein-journals.org

In the context of synthesizing this compound, a common strategy would involve a copper-catalyzed reaction between a 3-halo-5-vinylpyridine (e.g., 3-bromo- or 3-iodo-5-vinylpyridine) and a nucleophilic CF3 source like TMSCF3 or fluoroform (HCF3). beilstein-journals.orgnih.gov The copper catalyst facilitates the cross-coupling between the pyridine and the trifluoromethyl group.

The following table outlines common nucleophilic trifluoromethylation reagents and their typical applications:

ReagentCommon NameTypical Substrate
(Trifluoromethyl)trimethylsilane (TMSCF3)Ruppert-Prakash ReagentAldehydes, ketones, imines, aryl halides. organic-chemistry.orguzh.ch
Fluoroform (HCF3)-Esters, carbonyl compounds. beilstein-journals.orgnih.gov
Potassium (trifluoromethyl)trimethoxyborate (K[CF3B(OMe)3])-Aryl halides.

Radical Trifluoromethylation Strategies

Radical trifluoromethylation employs a trifluoromethyl radical (•CF3) to functionalize the pyridine ring. These reactions are often initiated by photoredox catalysis, thermal decomposition, or redox processes. Common sources for generating •CF3 include trifluoroiodomethane (CF3I) and sodium triflinate (CF3SO2Na).

While radical C-H trifluoromethylation of pyridine is possible, it often suffers from a lack of regioselectivity, producing mixtures of isomers. chemrxiv.org A more controlled approach is a Sandmeyer-type reaction. This involves converting an amino group on the pyridine ring into a diazonium salt, which is then reacted with a trifluoromethyl source, often in the presence of a copper catalyst, to install the CF3 group. For example, 3-amino-5-vinylpyridine could be converted to the corresponding diazonium salt and subsequently undergo trifluoromethylation to yield the target compound.

Methodologies for Vinyl Group Introduction

The creation of the carbon-carbon double bond of the vinyl group on the pyridine ring can be approached through several established synthetic methodologies.

Olefination reactions provide a direct route to the vinyl group by converting a carbonyl functionality, typically an aldehyde, into an alkene.

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that utilizes phosphonate carbanions. wikipedia.org These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, often leading to cleaner reactions and easier purification, as the phosphate byproduct is water-soluble. wikipedia.org The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.org The synthesis of this compound via the HWE reaction would also start from 3-(trifluoromethyl)-5-formylpyridine, which would be treated with a phosphonate ylide, such as the one derived from diethyl methylphosphonate.

ReactionPrecursorReagentKey Features
Wittig Reaction3-(Trifluoromethyl)-5-formylpyridineMethylenetriphenylphosphorane (Ph₃P=CH₂)Forms a C=C bond from a C=O group; byproduct is triphenylphosphine oxide. wikipedia.org
Horner-Wadsworth-Emmons Reaction3-(Trifluoromethyl)-5-formylpyridinePhosphonate carbanion (e.g., from diethyl methylphosphonate)Generally provides higher yields of (E)-alkenes; water-soluble phosphate byproduct simplifies purification. wikipedia.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used for the introduction of vinyl groups onto aromatic and heteroaromatic rings.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org To synthesize this compound, a suitable precursor would be a 3-halo-5-(trifluoromethyl)pyridine (where halo = Br, I). This would be reacted with ethylene gas under palladium catalysis. The reaction typically requires a palladium(II) acetate or palladium chloride catalyst, often with a phosphine (B1218219) ligand, and a base such as triethylamine. wikipedia.org

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that utilizes an organoboron reagent. nih.gov For the synthesis of this compound, a 3-halo-5-(trifluoromethyl)pyridine can be coupled with a vinylboron species, such as vinylboronic acid or, more commonly, potassium vinyltrifluoroborate, due to its stability and ease of handling. organic-chemistry.orgnih.gov The reaction is catalyzed by a palladium complex, such as PdCl₂(dppf), and requires a base, like cesium carbonate. nih.gov

The Stille coupling employs an organotin reagent as the coupling partner. libretexts.org A 3-halo-5-(trifluoromethyl)pyridine can be reacted with a vinylstannane, such as vinyltributyltin, in the presence of a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0). libretexts.org A significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org

ReactionPyridine PrecursorVinyl SourceTypical CatalystTypical Base
Heck Reaction3-Halo-5-(trifluoromethyl)pyridineEthylenePd(OAc)₂ or PdCl₂ with a phosphine ligandTriethylamine
Suzuki-Miyaura Coupling3-Halo-5-(trifluoromethyl)pyridinePotassium vinyltrifluoroboratePdCl₂(dppf)Cesium carbonate
Stille Coupling3-Halo-5-(trifluoromethyl)pyridineVinyltributyltinPd(PPh₃)₄Not always required

Elimination reactions provide an alternative route to the vinyl group, typically by removing a leaving group and a proton from adjacent carbon atoms. A common strategy involves the dehydration of a secondary alcohol. In this approach, 3-(trifluoromethyl)-5-acetylpyridine would first be reduced to 1-(5-(trifluoromethyl)pyridin-3-yl)ethanol. Subsequent acid-catalyzed dehydration of this alcohol would then yield the desired this compound.

Integrated Multi-Step Synthesis Pathways

The synthesis of this compound often involves a series of reactions to build the molecule from simpler, more readily available starting materials. These multi-step pathways can be categorized as either sequential or convergent.

Sequential, or linear, synthesis involves the step-by-step modification of a starting material. A plausible route to this compound could start from a simple pyridine derivative, such as 3-picoline. The synthesis would involve a sequence of reactions, including halogenation, trifluoromethylation, and finally, introduction of the vinyl group using one of the methods described above. For instance, 3-picoline could be chlorinated and then fluorinated to introduce the trifluoromethyl group, followed by further functionalization to introduce a handle for the vinyl group installation. nih.gov

Green Chemistry Considerations in the Synthesis of this compound

Catalytic Approaches for Enhanced Sustainability

Modern synthetic chemistry is increasingly moving away from stoichiometric reagents in favor of catalytic methods, which offer higher efficiency and generate less waste. For the synthesis of this compound, several catalytic strategies can be envisioned that align with the principles of green chemistry.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Stille reactions, represent powerful and versatile methods for the formation of carbon-carbon bonds, which would be essential for introducing the vinyl group onto the pyridine ring.

The Heck reaction , which couples an aryl halide with an alkene in the presence of a base, is a prime candidate. nih.gov In a potential synthesis of this compound, this would involve the reaction of a 3-halo-5-(trifluoromethyl)pyridine (where the halogen is typically bromine or iodine) with ethylene gas. To enhance the sustainability of this process, several catalytic improvements can be considered:

High-Turnover Catalysts: The use of highly active palladium catalysts, potentially with specialized ligands, can significantly reduce the required catalyst loading, thereby minimizing the amount of heavy metal waste.

Phosphine-Free Catalysts: Many traditional Heck reactions employ phosphine ligands, which can be toxic and air-sensitive. The development and use of phosphine-free palladium catalysts would enhance the safety and environmental profile of the synthesis.

The Stille coupling offers another viable route, involving the reaction of an organotin compound with an organic halide. organic-chemistry.orgwikipedia.orglibretexts.org In this context, one could envision the coupling of a 3-stannyl-5-(trifluoromethyl)pyridine derivative with a vinyl halide. While effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org Green chemistry principles would therefore demand modifications to mitigate this issue, such as:

Catalytic Tin Systems: Developing methods that use only a catalytic amount of the tin reagent would drastically reduce tin waste.

Alternative Organometallic Reagents: Exploring less toxic organometallic partners, such as those based on boron (as in the Suzuki coupling) or silicon (as in the Hiyama coupling), would be a more sustainable long-term strategy.

Finally, phase-transfer catalysis (PTC) could be employed to enhance reaction rates and efficiency, particularly in multiphase reaction systems. crdeepjournal.orgbiomedres.usacsgcipr.org PTC can facilitate the transfer of reactants between aqueous and organic phases, potentially allowing for the use of more environmentally friendly solvent systems and reducing the need for harsh reaction conditions. acsgcipr.org

Below is a table summarizing potential catalytic approaches for a green synthesis of this compound:

Catalytic ApproachPrecursorsKey Advantages for SustainabilityChallenges and Considerations
Heck Reaction 3-Halo-5-(trifluoromethyl)pyridine + EthyleneAtom economy, potential for high turnover and heterogeneous catalysts.Palladium cost and potential for metal contamination in the product.
Stille Coupling 3-Stannyl-5-(trifluoromethyl)pyridine + Vinyl HalideVersatile and well-established reaction.High toxicity of organotin reagents and byproducts.
Biocatalysis Trifluoromethylated pyridine derivativesMild reaction conditions, high selectivity, use of renewable resources.Limited availability of enzymes for specific transformations.
Phase-Transfer Catalysis Applicable to various reaction typesEnhanced reaction rates, potential for milder conditions and greener solvents.Catalyst separation and potential for side reactions.

Solvent Selection and Reaction Conditions for Reduced Environmental Impact

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more sustainable alternatives.

For the synthesis of this compound, a shift away from conventional solvents like dimethylformamide (DMF) or chlorinated hydrocarbons is desirable. Recent research in the synthesis of other vinylpyridines has demonstrated the successful use of bio-renewable solvents . For example, 2-methyltetrahydrofuran (2-MeTHF), derived from biomass, has been effectively used as a greener alternative to traditional solvents in the synthesis of 2-vinylpyridine (B74390). This type of solvent is not only derived from a renewable feedstock but also often exhibits a more favorable safety and environmental profile.

The ideal solvent for a green synthesis of this compound would possess the following characteristics:

Low Toxicity and Environmental Persistence: The solvent should have minimal impact on human health and the environment.

Renewable Feedstock: Sourcing solvents from biomass rather than fossil fuels enhances sustainability.

High Boiling Point and Low Volatility: This reduces solvent loss through evaporation and minimizes worker exposure.

Ease of Recycling: The ability to easily recover and reuse the solvent is crucial for reducing waste and cost.

In addition to solvent selection, optimizing reaction conditions is essential for minimizing energy consumption and waste generation. This can be achieved through:

Lower Reaction Temperatures: The use of highly active catalysts can enable reactions to proceed at lower temperatures, thereby reducing energy input.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating.

Continuous Flow Reactors: These systems can offer improved heat and mass transfer, leading to better control over reaction parameters, higher yields, and reduced waste compared to batch processes.

The following table outlines key considerations for solvent selection and reaction conditions in the sustainable synthesis of this compound:

ParameterTraditional ApproachGreen Chemistry ApproachRationale for Reduced Environmental Impact
Solvent Dimethylformamide (DMF), Chlorinated Solvents2-Methyltetrahydrofuran (2-MeTHF), Water, Supercritical CO2Reduced toxicity, use of renewable resources, minimized volatile organic compound (VOC) emissions.
Temperature High temperatures often requiredLower temperatures enabled by efficient catalystsReduced energy consumption and greenhouse gas emissions.
Pressure Often atmosphericPotentially elevated pressures for gaseous reactants (e.g., ethylene in Heck reaction) in closed systemsImproved reaction efficiency and containment of volatile reactants.
Process Mode Batch processingContinuous flow processingEnhanced safety, better process control, and reduced waste generation.

By carefully considering these catalytic and process design elements, the synthesis of this compound can be aligned with the principles of green chemistry, leading to a more sustainable and environmentally responsible manufacturing process.

Chemical Reactivity and Transformations of 3 Trifluoromethyl 5 Vinylpyridine

Reactivity of the Vinyl Moiety

Polymerization Reactions

The vinyl group of 3-(Trifluoromethyl)-5-vinylpyridine can undergo polymerization through various mechanisms, leading to the formation of polymers with a trifluoromethyl-substituted pyridine (B92270) pendant group. These polymers are of interest for their unique properties, including thermal stability and altered basicity of the pyridine nitrogen.

Radical polymerization of vinyl monomers is a common method for polymer synthesis. For vinylpyridines, this process is typically initiated by thermal or photochemical decomposition of a radical initiator. The polymerization of 2-vinylpyridine (B74390) (2VP) and 4-vinylpyridine (B31050) (4VP) has been extensively studied. acs.org In the case of this compound, the trifluoromethyl group is expected to influence the reactivity of the propagating radical. The electron-withdrawing nature of the -CF3 group can affect the stability of the radical intermediate, potentially influencing the rate of polymerization and the molecular weight of the resulting polymer.

Anionic polymerization is a living polymerization technique that can produce polymers with well-defined molecular weights and narrow molecular weight distributions. This method is particularly effective for monomers with electron-withdrawing groups that can stabilize the propagating carbanion. uni-mainz.de The living anionic polymerization of 2- and 4-vinylpyridine is well-established. acs.org For this compound, the strong electron-withdrawing trifluoromethyl group would be expected to facilitate anionic polymerization by stabilizing the propagating carbanionic center. However, the potential for side reactions, such as nucleophilic attack on the pyridine ring, must be considered.

Controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer architecture.

RAFT Polymerization: RAFT polymerization has been successfully applied to both 2-vinylpyridine and 4-vinylpyridine, yielding polymers with controlled molecular weights and low polydispersity. acs.orgrsc.org This technique is known for its tolerance to a wide range of functional groups. acs.org The successful RAFT polymerization of other vinylpyridines suggests that this compound would also be a suitable monomer for this process, allowing for the synthesis of well-defined homopolymers and block copolymers. acs.orgrsc.org

ATRP: ATRP is another powerful CRP method used for the polymerization of vinylpyridines. acs.org The successful ATRP of 4-vinylpyridine has been reported, often requiring specific catalytic systems to achieve good control due to the coordinating nature of the pyridine nitrogen. acs.orgresearchgate.net For instance, the use of a chloride-based initiating/catalytic system has been shown to be crucial for the controlled polymerization of 4VP in protic media. acs.org The presence of the trifluoromethyl group in this compound would likely modulate the coordinating ability of the pyridine nitrogen, potentially requiring optimization of the ATRP catalyst and conditions.

Table 1: Examples of Controlled Radical Polymerization of Vinylpyridines

Polymerization Method Monomer Initiator/Catalyst System Resulting Polymer Properties Reference
RAFT 2-Vinylpyridine (2VP) AIBN / Cumyl dithiobenzoate (CDB) Controlled molecular weight, narrow MWD acs.org
RAFT 4-Vinylpyridine (4VP) AIBN / Cumyl dithiobenzoate (CDB) Linear increase of Mn with conversion acs.org
ATRP 4-Vinylpyridine (4VP) CuCl / Me6TREN Well-defined poly(4-vinylpyridine) (Mw/Mn ≈ 1.1-1.2) researchgate.net
ATRP 4-Vinylpyridine (4VP) CuICl / TPMA Good polymerization control in aqueous media acs.org

This table presents data for 2- and 4-vinylpyridine as illustrative examples of polymerization techniques applicable to vinylpyridines.

Addition Reactions

The vinyl group of this compound is also susceptible to addition reactions, where the carbon-carbon double bond is transformed into two new single bonds.

In an electrophilic addition reaction, an electrophile attacks the electron-rich double bond. wikipedia.org Typical electrophilic additions to alkenes include reactions with halogens (X2), hydrogen halides (HX), and water in the presence of an acid catalyst. lasalle.edu The reactivity of the vinyl group in this compound towards electrophiles is significantly reduced due to the strong electron-withdrawing effect of the trifluoromethyl group and the deactivating influence of the pyridine ring. The pyridine nitrogen itself can also react with electrophiles, protonating in acidic conditions, which would further deactivate the vinyl group towards electrophilic attack. While conjugate additions to vinyl-substituted aromatic N-heterocycles have been studied, the electrophilic trapping of the resulting anionic intermediate is a key step. nsf.gov Direct electrophilic addition to the vinyl group of such an electron-deficient system is generally challenging.

Nucleophilic Additions

The vinyl group of this compound is an activated Michael acceptor due to the electron-withdrawing nature of the 3-(trifluoromethyl)pyridyl moiety. This makes it susceptible to conjugate addition by a range of nucleophiles. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related vinylpyridines. For instance, 2- and 4-vinylpyridines are known to undergo Michael additions with nucleophiles like malonate esters. nih.gov The presence of the trifluoromethyl group at the 3-position is expected to enhance this reactivity.

The general mechanism involves the attack of a nucleophile on the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final addition product. A variety of nucleophiles, including organometallic reagents, can participate in such reactions. nih.gov

Table 1: Representative Nucleophilic Additions to Vinylpyridines

NucleophileElectrophileProduct Structure (Analogous)Reference
Organolithium ReagentsCarbonyl CompoundsFunctionalized Pyridine Derivative nih.gov
Malonate EstersVinylpyridineDiethyl 2-(2-(pyridin-2-yl)ethyl)malonate nih.gov

It is important to note that the reaction conditions, such as the choice of solvent and temperature, can significantly influence the outcome of these reactions.

Radical Additions

The electron-deficient nature of the vinyl group in this compound also makes it a good substrate for radical addition reactions. Visible-light-driven photoredox catalysis has emerged as a powerful tool for the enantioselective addition of prochiral radicals to vinylpyridines. acs.orgnih.gov In these reactions, a chiral Brønsted acid can be employed to activate the vinylpyridine and control the stereochemistry of the addition. acs.orgnih.gov

This methodology allows for the formation of valuable chiral γ-substituted pyridines. Ketyl and α-aminoalkyl radicals, generated from aldehydes, ketones, and imines, have been successfully added to vinylpyridines in high yields and with excellent enantioselectivities. acs.orgnih.gov The combination of radical chemistry with transition metal catalysis also provides pathways to functionalized products through vinylated metal complexes. rsc.org

Table 2: Enantioselective Radical Addition to Vinylpyridines

Radical SourceChiral CatalystProduct TypeEnantiomeric Excess (ee)Reference
Aldehydes/KetonesChiral Brønsted AcidChiral γ-hydroxyl-substituted PyridineGood to Excellent acs.orgnih.gov
IminesChiral Brønsted AcidChiral γ-amino-substituted PyridineGood to Excellent acs.orgnih.gov

Cycloaddition Reactions (e.g., Diels-Alder as Dienophile/Diene)

The vinyl group of this compound can participate as a dienophile in Diels-Alder reactions. The electron-withdrawing trifluoromethyl group enhances the dienophilic character of the vinyl substituent, making it more reactive towards electron-rich dienes. rsc.orgacs.org While thermal Diels-Alder reactions of vinylpyridines are known, they often require harsh conditions and result in low yields. rsc.orgacs.org However, the use of Lewis acids can significantly promote these reactions, leading to higher yields, improved regioselectivity, and high diastereoselectivity. rsc.org

Conversely, it is less likely for the pyridine ring of this compound to act as a diene in a normal electron-demand Diels-Alder reaction due to its aromaticity and electron-deficient nature. Inverse electron-demand Diels-Alder reactions, where the pyridine derivative acts as the diene component, are more common for other heterocyclic systems but would require a highly electron-rich dienophile in this case. acsgcipr.org

Table 3: Diels-Alder Reactions of Vinylpyridines (as Dienophiles)

DieneDienophileCatalystProduct TypeReference
Isoprene4-VinylpyridineBF₃·OEt₂Cyclohexyl-appended Pyridine rsc.org
Butadiene2-VinylpyridineNone (Thermal)4-(α-Pyridyl)cyclohexene-1 acs.org

Olefin Metathesis Reactions

Olefin metathesis offers a versatile method for the formation of new carbon-carbon double bonds. akshatrathi.com However, nitrogen-containing heteroaromatics like pyridine can be challenging substrates in metathesis reactions due to the potential for the nitrogen lone pair to deactivate the ruthenium-based catalysts commonly employed. beilstein-journals.orgacs.org Despite this, successful cross-metathesis reactions involving vinylpyridines have been reported, often requiring specific catalysts or reaction conditions to overcome catalyst deactivation. beilstein-journals.orgrsc.org

Strategies to enable efficient metathesis with vinylpyridines include the use of more robust catalysts, such as pyridine-stabilized ruthenium alkylidenes, or the temporary protection of the pyridine nitrogen. acs.orguu.nl These approaches can facilitate both ring-closing metathesis (RCM) and cross-metathesis (CM) to generate a variety of substituted pyridines and macrocyclic structures. akshatrathi.comuu.nl

Table 4: Olefin Metathesis involving Vinylpyridines

Metathesis TypeSubstratesCatalystProduct TypeReference
Cross-MetathesisVinylpyridine and AlkeneGrubbs-type CatalystSubstituted Alkene beilstein-journals.org
Ring-Closing MetathesisDi-olefin-substituted PyridineNCN-Pincer ComplexMacrocyclic Pyridine uu.nl

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is significantly influenced by the strongly deactivating trifluoromethyl group. This substituent profoundly affects the regioselectivity and feasibility of both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Pathways

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgquora.com The presence of an additional, powerful electron-withdrawing group like trifluoromethyl further deactivates the ring, making electrophilic substitution exceptionally difficult and requiring harsh reaction conditions. quora.com

Nucleophilic Aromatic Substitution Mechanisms

In contrast to electrophilic substitution, the pyridine nucleus, especially when substituted with electron-withdrawing groups, is activated towards nucleophilic aromatic substitution (SNAr). youtube.comstackexchange.com The trifluoromethyl group at the 3-position of this compound significantly enhances the susceptibility of the ring to nucleophilic attack.

Nucleophilic attack on pyridines generally occurs at the C-2 and C-4 (ortho and para) positions relative to the nitrogen atom, as the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com In this compound, the trifluoromethyl group further activates the C-2 and C-6 positions towards nucleophilic attack. Therefore, if a suitable leaving group were present at one of these positions, it could be readily displaced by a nucleophile.

The synthesis of many trifluoromethyl-substituted pyridines often involves the nucleophilic substitution of a halogen atom on a pre-functionalized pyridine ring. nih.gov For instance, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a key agrochemical intermediate, relies on such transformations. nih.govresearchoutreach.org

N-Oxidation and Quaternization Reactions

The nitrogen atom in the pyridine ring of this compound retains its ability to undergo N-oxidation and quaternization, two fundamental transformations for pyridinic compounds. However, the rates and conditions for these reactions are significantly influenced by the electronic properties of the substituents.

N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide is typically achieved using oxidizing agents like peracids. scripps.edu For 3-substituted pyridines, N-oxidation is a known metabolic pathway in various animal species. nih.gov The presence of the strongly electron-withdrawing trifluoromethyl group at the 3-position reduces the electron density on the nitrogen atom, making it a weaker base and less nucleophilic compared to pyridine itself (pKa of pyridine is ~5.2, while the pKa of pyridine N-oxide is ~0.79). scripps.eduwikipedia.org Consequently, the N-oxidation of this compound would likely require more forcing conditions or stronger oxidizing agents than unsubstituted or electron-rich pyridines. The resulting N-oxide, this compound N-oxide, is a valuable intermediate, as the N-oxide functionality can activate the pyridine ring for subsequent functionalization reactions. researchgate.netnih.gov

Quaternization: This reaction involves the alkylation of the pyridine nitrogen, forming a pyridinium (B92312) salt. Studies on poly(4-vinylpyridine) show that quaternization can be achieved using alkyl halides, with the reaction rate being dependent on the size of the alkyl group. nih.govrsc.org For this compound, the reduced nucleophilicity of the nitrogen atom similarly impacts quaternization. The reaction would proceed to yield N-alkyl-3-(trifluoromethyl)-5-vinylpyridinium salts. These quaternized compounds have altered physical properties, such as increased rigidity in polymeric forms, and can serve as activated substrates for further reactions. nih.gov For instance, quaternization of vinylpyridines has been shown to enable ultrafast and selective reactions with biological thiols, like cysteine residues in proteins. nih.gov This highlights a potential application pathway for quaternized derivatives of this compound in bioconjugation. nih.gov

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (-CF₃) group is a dominant factor in the chemical personality of this compound, exerting powerful electronic and stereoelectronic effects that dictate the molecule's reactivity.

Electronic Effects on Pyridine Aromaticity and Reactivity

The -CF₃ group is one of the most potent electron-withdrawing groups used in organic chemistry, primarily through a strong negative inductive effect (-I). nih.gov Its presence significantly modulates the electronic landscape of the pyridine ring.

Pyridine Ring Aromaticity and Electron Density: The -CF₃ group substantially decreases the electron density of the aromatic π-system. wikipedia.org This deactivation makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene or unsubstituted pyridine. numberanalytics.com Conversely, the electron-deficient nature of the ring makes it more prone to nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing group.

Reactivity of Adjacent Groups: The Hammett constant for a meta-CF₃ group is +0.43, indicating its strong electron-withdrawing capability which influences the reactivity of the entire molecule. nih.gov The reduced basicity of the nitrogen atom, as discussed earlier, is a direct consequence of this electronic pull. scripps.edu This effect is crucial in understanding reaction mechanisms, as it influences protonation equilibria and the ability of the nitrogen to act as a Lewis base.

Table 1: Comparison of Electronic Properties
PropertyPyridine3-(Trifluoromethyl)pyridine (B54556)Comment
pKa (of conjugate acid)5.23 wikipedia.org~2.8 (estimated)The -CF₃ group significantly reduces the basicity of the pyridine nitrogen.
Resonance Energy117 kJ/mol wikipedia.orgLower than pyridineThe electron-withdrawing group destabilizes the cationic intermediates in electrophilic substitution, thus lowering effective resonance stabilization.
Dipole Moment2.03 D scripps.eduHigher than pyridineThe strong dipole of the C-F bonds contributes significantly to the overall molecular dipole moment.

Stereoelectronic Considerations in Reaction Pathways

Stereoelectronic effects are orbital-based interactions that dictate the geometry and outcome of chemical reactions. wikipedia.org In this compound, these effects are critical for understanding reaction selectivity. The concept relies on the principle that reactivity is maximized when there is optimal overlap between interacting orbitals, typically the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile. baranlab.org

The -CF₃ group, by lowering the energy of the LUMO of the pyridine ring, makes the system a better electron acceptor. The specific orientation of the vinyl group relative to the pyridine ring can also influence reactivity. For reactions occurring at the vinyl group, such as Michael additions, the conformation that allows for the most effective delocalization of the resulting negative charge into the electron-deficient pyridine ring will be favored. This involves the alignment of the p-orbitals of the vinyl group with the π-system of the ring.

Furthermore, in transition states, the alignment of orbitals is crucial. For instance, during a nucleophilic attack on the ring, the trajectory of the incoming nucleophile is governed by the shape and lobes of the LUMO, which are heavily influenced by the -CF₃ substituent. These considerations are essential for predicting regioselectivity and stereoselectivity in more complex transformations. wikipedia.org

Metal-Catalyzed Functionalization and Cross-Coupling of Derivatives

The presence of multiple reactive sites—the pyridine ring C-H bonds, the vinyl group, and potentially a halogen if introduced—makes derivatives of this compound excellent candidates for metal-catalyzed functionalization.

Functionalization at Vinyl or Pyridine Positions after Transformation

Initial transformation of the molecule can direct subsequent metal-catalyzed reactions. For example, N-oxidation to this compound N-oxide activates the C-H bonds at the 2- and 6-positions for metallation and subsequent cross-coupling reactions. researchgate.net

The vinyl group itself is a versatile handle for functionalization. It can participate in a variety of palladium-catalyzed cross-coupling reactions. For instance, after an initial transformation (e.g., hydroboration/oxidation to an alcohol), the resulting derivative could be further elaborated. More directly, the vinyl group can undergo reactions like Heck coupling, hydroarylation, or other addition reactions. A ruthenium-catalyzed deoxygenative coupling has been reported for 2-(trifluoromethyl)-5-vinylpyridine, a close analog, which couples the β-position of the vinyl group with aldehydes and ketones. rsc.org This demonstrates the feasibility of selectively functionalizing the vinyl moiety without affecting the trifluoromethylated pyridine ring. rsc.org

Derivatization via C-H Activation Strategies

Direct C-H activation is a powerful, atom-economical strategy for modifying heterocyclic compounds. For this compound, the C-H bonds at positions 2, 4, and 6 of the pyridine ring are potential sites for functionalization. The strong electron-withdrawing nature of the -CF₃ group makes these C-H bonds more acidic and can influence the regioselectivity of the activation process.

Recent research has demonstrated the selective C-H functionalization of trifluoromethyl-substituted pyridines. For example, a method for the 3-position-selective C-H trifluoromethylation of pyridines has been developed, which proceeds through nucleophilic activation of the pyridine ring via hydrosilylation. nih.govelsevierpure.comacs.org While this targets the same position already occupied by the -CF₃ group in the title compound, the principle of activating specific C-H bonds is broadly applicable. Other studies have shown that C-H functionalization can be directed to the meta-position of pyridines through a redox-neutral dearomatization-rearomatization process, allowing for the introduction of various functional groups. researchgate.net

Table 2: Selected Metal-Catalyzed C-H Activation/Functionalization Reactions on Pyridine Scaffolds
Reaction TypeCatalyst/ReagentPosition FunctionalizedReference
TrifluoromethylationAg₂CO₃ / CF₃COOH on Pyridinium SaltRegioselective acs.org
PerfluoroalkylationHydrosilylation / Electrophilic ReagentC3-Position nih.govelsevierpure.com
β-Alkylation of vinyl groupRu catalyst / N₂H₄β-vinyl rsc.org
General Cross-CouplingPalladium / Copper CatalystsVarious (requires pre-functionalization, e.g., halogen)

Advanced Spectroscopic and Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic compounds. For 3-(Trifluoromethyl)-5-vinylpyridine, a combination of one-dimensional and advanced two-dimensional (2D) NMR techniques, along with specialized fluorine-19 NMR, offers a complete picture of its molecular framework.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional NMR experiments are instrumental in deciphering the intricate network of proton (¹H) and carbon (¹³C) atoms within the this compound molecule. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) provide a detailed roadmap of atomic connections.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons in the pyridine (B92270) ring and the vinyl group. For instance, the protons of the vinyl group would show correlations to each other, and the aromatic protons on the pyridine ring would exhibit correlations based on their proximity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. researchgate.net This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.net This is particularly useful for identifying the connectivity between the trifluoromethyl group, the pyridine ring, and the vinyl substituent. For example, correlations would be expected between the protons of the vinyl group and the carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining spatial relationships between atoms, which is key to understanding the molecule's three-dimensional structure and preferred conformation. This technique detects through-space interactions between protons that are close to each other, irrespective of whether they are directly bonded.

A hypothetical table of expected 2D NMR correlations for this compound is presented below:

Proton (¹H) COSY Correlations (¹H) HMBC Correlations (¹³C)
H-2H-4, H-6C-3, C-4, C-6
H-4H-2, H-6C-2, C-3, C-5, C-6
H-6H-2, H-4C-2, C-4, C-5
H-vinyl (α)H-vinyl (β-cis), H-vinyl (β-trans)C-5, C-vinyl (β)
H-vinyl (β-cis)H-vinyl (α), H-vinyl (β-trans)C-5, C-vinyl (α)
H-vinyl (β-trans)H-vinyl (α), H-vinyl (β-cis)C-5, C-vinyl (α)

Fluorine-19 NMR Spectroscopy for Trifluoromethylated Compounds

Given the presence of a trifluoromethyl (-CF₃) group, Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable analytical tool. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. wikipedia.org The chemical shift of the -CF₃ group in ¹⁹F NMR is highly sensitive to its electronic environment, providing valuable structural information. nih.gov For trifluoromethylpyridines, the ¹⁹F chemical shift typically appears in a characteristic range. wikipedia.org Furthermore, coupling between the fluorine nuclei and adjacent protons (¹H-¹⁹F coupling) can provide additional structural confirmation. huji.ac.il

A representative ¹⁹F NMR data table for a similar trifluoromethylated pyridine is shown below:

Compound Solvent Chemical Shift (δ) / ppm Reference
2-(4-(Trifluoromethyl)phenyl)pyridineCDCl₃-62.5 rsc.org

Dynamic NMR Studies of Conformation and Exchange Processes

Mass Spectrometry for Reaction Monitoring and Product Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is extensively used for determining the molecular weight of compounds and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as the exact masses of atoms are unique. For this compound (C₈H₆F₃N), the theoretical exact mass can be calculated and compared to the experimental value obtained from an HRMS instrument, confirming its elemental composition.

Property Value
Molecular FormulaC₈H₆F₃N
Theoretical Exact Mass173.0452 Da
Molecular Weight173.14 g/mol

Data sourced from publicly available chemical databases.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented. nih.govyoutube.com The resulting fragment ions are then analyzed by a second mass spectrometer. youtube.com This process provides detailed information about the structure of the original molecule by revealing its fragmentation pathways. youtube.com

For this compound, an MS/MS experiment would involve isolating the molecular ion (M⁺˙) at m/z 173 and inducing its fragmentation. The resulting fragmentation pattern would be characteristic of the molecule's structure. Likely fragmentation pathways would include the loss of the trifluoromethyl group or cleavage of the vinyl substituent. Analyzing these fragments helps to piece together the original structure, providing a powerful tool for isomer differentiation and structural confirmation.

A plausible fragmentation pattern for this compound in an MS/MS experiment is outlined below:

Precursor Ion (m/z) Fragmentation Product Ion (m/z) Neutral Loss
173Loss of CF₃104CF₃ (69 Da)
173Loss of HCN146HCN (27 Da)
173Loss of C₂H₂147C₂H₂ (26 Da)

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides unambiguous proof of a molecule's connectivity and stereochemistry and offers detailed information on bond lengths, bond angles, and intermolecular interactions. mdpi.com

During a multi-step synthesis, isolating and characterizing key intermediates is crucial for verifying the reaction pathway. If an intermediate compound in the synthesis of this compound can be crystallized, single-crystal X-ray diffraction can provide invaluable structural confirmation.

For instance, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related pyridine derivative, has been determined. nih.gov In this structure, the molecule forms a centrosymmetric dimer bridged by water molecules through hydrogen bonding. nih.gov The analysis revealed detailed bond lengths, such as N—C2 (1.3397 (12) Å) and N—C6 (1.3387 (12) Å), which are typical for pyridine rings. nih.gov Such data on a synthetic intermediate would confirm the successful installation of the trifluoromethyl group on the pyridine ring and its regiochemistry before proceeding to subsequent steps.

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Pyridine Derivative

ParameterValue
Compound5-(Trifluoromethyl)picolinic acid monohydrate nih.gov
FormulaC₇H₄F₃NO₂·H₂O nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c researchgate.net
a (Å)19.624(5) researchgate.net
b (Å)12.029(5) researchgate.net
c (Å)19.452(5) researchgate.net
β (°)91.89 mdpi.com

Data presented is for analogous or representative compounds to illustrate the type of information obtained.

The pyridine nitrogen atom in this compound is a Lewis basic site capable of coordinating to metal centers or forming hydrogen bonds with co-crystal formers. nih.gov X-ray crystallography is essential for characterizing these supramolecular structures.

The formation of metal complexes with pyridine-containing ligands is a vast area of research. For example, coinage metal complexes of fluorinated pyrazolates have been synthesized and structurally characterized, revealing interesting luminescent properties. uta.edu Similarly, this compound can act as a ligand. A single-crystal X-ray diffraction study of a potential metal complex would reveal the coordination geometry around the metal ion, the bite angle of the ligand, and the packing of the complex in the crystal lattice. mdpi.com This information is critical for designing new materials with specific electronic or catalytic properties.

Co-crystals, which are formed between a target molecule and a co-former, can be designed to modify physical properties. nih.gov Characterizing a co-crystal of this compound via X-ray diffraction would elucidate the specific hydrogen bonding or other non-covalent interactions that hold the structure together.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is a rapid and non-destructive method for identifying functional groups and can be adapted for real-time monitoring of chemical reactions.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for qualitative analysis. The spectrum of this compound is expected to show distinct bands corresponding to its key structural features.

The trifluoromethyl (CF₃) group typically exhibits strong absorption bands due to C-F stretching vibrations, usually found in the 1350-1120 cm⁻¹ region. The vinyl group (-CH=CH₂) would show a characteristic C=C stretching vibration around 1630 cm⁻¹, as well as C-H stretching and bending modes. The pyridine ring itself has a series of characteristic skeletal vibrations.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
-CF₃Symmetric & Asymmetric C-F Stretch1350 - 1120 (Strong)
-CH=CH₂C=C Stretch~1630
Aromatic RingC=C and C=N Ring Stretch1600 - 1450
=C-H (Vinyl)C-H Stretch3100 - 3000
=C-H (Vinyl)C-H Out-of-Plane Bend1000 - 880

This table is based on established group frequencies and data for analogous structures.

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It is particularly well-suited for in-situ reaction monitoring, especially in solution. oxinst.com A key advantage is that water is a weak Raman scatterer, allowing for the analysis of aqueous reaction mixtures without significant solvent interference. oxinst.com

The progress of a reaction involving this compound, such as polymerization or oxidation of the vinyl group, can be monitored by tracking the intensity of a characteristic Raman band. For example, in the oxidation of 4-vinylbenzoic acid, the reaction was monitored by observing the decrease in the intensity of the vinyl C=C stretching band at approximately 1631 cm⁻¹. oxinst.com A similar approach could be applied to reactions of this compound. By recording Raman spectra at regular intervals, a kinetic profile of the reaction can be generated, providing valuable mechanistic insights. oxinst.com

Chromatographic Techniques for Purity and Reaction Profile Analysis

Chromatographic methods are indispensable tools for ensuring the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. The selection of a specific chromatographic technique is dictated by the physicochemical properties of the analyte and the analytical question at hand.

Gas Chromatography (GC) for Volatile Compounds

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolution and sensitivity make it ideal for assessing the purity of the monomer and for detecting volatile byproducts or unreacted starting materials in a reaction mixture.

In a typical GC analysis of this compound, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column walls. The trifluoromethyl group and the vinylpyridine core influence the compound's volatility and its interaction with the stationary phase, dictating its retention time. A flame ionization detector (FID) is commonly employed for the detection of organic compounds, providing a signal proportional to the amount of analyte. For structural confirmation and identification of unknown impurities, a mass spectrometer (MS) can be coupled with the GC system (GC-MS).

Detailed Research Findings:

While specific application notes for this compound are not widely published, the analysis of structurally similar compounds, such as other trifluoromethyl-substituted pyridines and vinylpyridines, provides a strong basis for method development. For instance, the analysis of various pyridine derivatives has been successfully performed using capillary GC with non-polar or medium-polarity stationary phases. The presence of the trifluoromethyl group generally increases volatility compared to a methyl group, leading to shorter retention times under similar conditions.

Below is a representative table of GC parameters that would be suitable for the analysis of this compound, based on established methods for related compounds.

ParameterValue
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C
Injection Volume 1 µL (split or splitless)

This table presents a hypothetical yet scientifically grounded set of parameters for the GC analysis of this compound, derived from methods for analogous compounds.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Assessment

For non-volatile impurities, or for monitoring reactions conducted in a liquid phase, High-Performance Liquid Chromatography (HPLC) is the technique of choice. HPLC offers versatility in the choice of stationary and mobile phases, allowing for the separation of a wide range of compounds with varying polarities and molecular weights.

In the context of this compound, reversed-phase HPLC is a particularly suitable method for purity assessment. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. The trifluoromethyl group imparts a significant hydrophobic character to the molecule, leading to strong retention on a C18 column. A UV detector is highly effective for detection, as the pyridine ring exhibits strong absorbance in the UV region.

Detailed Research Findings:

The progress of a reaction involving this compound, such as its synthesis or polymerization, can be effectively monitored by HPLC. By periodically taking aliquots from the reaction mixture and analyzing them, the consumption of reactants and the formation of the product can be quantified. This allows for the optimization of reaction conditions and the determination of reaction kinetics. The purity of the final product can be determined by the relative area of the main peak in the chromatogram.

The following table outlines typical HPLC conditions for the analysis of this compound, based on methods for similar aromatic and heterocyclic compounds.

ParameterValue
Column C18 silica (B1680970) gel (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm and 270 nm
Injection Volume 10 µL

This table provides a representative set of HPLC parameters for the analysis of this compound, inferred from established methods for related compounds.

Size Exclusion Chromatography (SEC) for Polymer Characterization

When this compound is polymerized, either as a homopolymer or as a copolymer, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for characterizing the resulting polymer's molecular weight distribution. nih.gov SEC separates molecules based on their hydrodynamic volume in solution. elsevierpure.com

In an SEC experiment, a solution of the polymer is passed through a column packed with porous gel particles. Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting first. Smaller polymer coils can penetrate the pores to a greater extent, leading to a longer path and later elution. youtube.com This separation mechanism allows for the determination of key molecular weight parameters, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution.

Detailed Research Findings:

The characterization of poly(this compound) would likely involve dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and analyzing it on a set of SEC columns calibrated with narrow molecular weight standards, typically polystyrene. The presence of the trifluoromethyl group may influence the polymer's solubility and its interaction with the column packing material, potentially requiring the use of additives in the mobile phase to suppress non-ideal interactions. The choice of detector, commonly a differential refractive index (DRI) detector, is crucial for quantifying the polymer concentration as it elutes from the column. More advanced detection schemes may include a multi-angle light scattering (MALS) detector, which can provide absolute molecular weight determination without the need for column calibration.

The table below presents typical SEC data that could be expected from the analysis of a functionalized polymer like poly(this compound).

ParameterDescriptionTypical Value
Mn ( g/mol ) Number-average molecular weight15,000 - 50,000
Mw ( g/mol ) Weight-average molecular weight20,000 - 75,000
PDI (Mw/Mn) Polydispersity Index1.1 - 2.5
Elution Volume (mL) Volume of mobile phase at peak maximumVaries with column set
Solvent Tetrahydrofuran (THF)-
Column Set Polystyrene-divinylbenzene (PS-DVB)-
Detector Differential Refractive Index (DRI)-

This table illustrates the type of data obtained from SEC analysis for a polymer derived from a functionalized vinyl monomer, providing a framework for the characterization of poly(this compound).

Computational and Theoretical Studies on 3 Trifluoromethyl 5 Vinylpyridine

Electronic Structure and Molecular Orbital Theory

The arrangement of electrons within a molecule dictates its stability, reactivity, and physical properties. Molecular orbital (MO) theory provides a framework for understanding this electronic architecture by describing the wave-like behavior of electrons distributed across the entire molecule in specific energy levels. libretexts.org

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the ground-state properties of molecules. nih.gov This approach is centered on the principle that the total energy of a system is a functional of its electron density. For 3-(Trifluoromethyl)-5-vinylpyridine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine a variety of crucial parameters.

These calculations begin with geometry optimization, a process that identifies the most stable, low-energy three-dimensional arrangement of the atoms. From this optimized structure, a wealth of information can be extracted, including the molecule's electronic energy, dipole moment, and the distribution of charges on each atom. Furthermore, DFT allows for the calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is therefore more reactive.

Table 1: Illustrative Ground State Properties of this compound Calculated by DFT

PropertyCalculated Value
Total Energy (Hartree)-765.123456
Dipole Moment (Debye)2.54
HOMO Energy (eV)-6.89
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.66

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar molecules.

Ab Initio Methods for Electronic Configuration Analysis

While DFT methods are powerful, ab initio ("from the beginning") methods provide an alternative and often more rigorous approach to understanding a molecule's electronic configuration. These methods are based solely on the principles of quantum mechanics without relying on empirical data. Techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational cost.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Locating this transition state geometry is a critical step in understanding the reaction mechanism. Computational methods can search the potential energy surface of a reaction to find the saddle point that corresponds to the transition state.

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation traces the reaction path downhill from the transition state, connecting it to the reactant and product minima on the potential energy surface. For reactions involving this compound, such as polymerization of the vinyl group or electrophilic substitution on the pyridine (B92270) ring, IRC analysis confirms that the identified transition state indeed connects the intended reactants and products, providing a clear picture of the reaction pathway.

Energy Profiles and Kinetic Parameters for Key Transformations

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur. The activation energy is a key determinant of the reaction rate.

From the computed energy profile, important kinetic parameters such as the rate constant can be estimated using transition state theory. These theoretical predictions of reaction kinetics can be compared with experimental data to validate the proposed reaction mechanism. For this compound, this could involve studying the energetics of its synthesis or its subsequent functionalization.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.3
Products-15.8

Note: The values in this table are for a hypothetical reaction and serve to illustrate the output of such computational studies.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental spectra to confirm the molecule's structure and identity. nih.govresearchgate.net

For this compound, DFT calculations can be used to predict its vibrational spectrum (infrared and Raman). The calculated vibrational frequencies and intensities can be compared with experimental data, aiding in the assignment of the observed spectral bands to specific molecular vibrations.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The predicted absorption wavelengths and oscillator strengths can be compared with the experimental UV-Vis spectrum to understand the electronic transitions responsible for the observed absorption bands. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, providing another layer of structural verification when compared to experimental NMR data.

Computational NMR Chemical Shift and Coupling Constant Prediction

There are currently no specific published studies detailing the computational prediction of NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants for this compound. General computational methodologies, often employing Density Functional Theory (DFT), are frequently used to predict such parameters for related fluorinated aromatic compounds. These studies help in structural elucidation and in understanding the electronic environment of the nuclei. For instance, research on other trifluoromethyl-substituted pyridines has demonstrated that DFT methods can achieve good correlation with experimental ¹⁹F NMR data, which is crucial for characterizing these types of compounds. A theoretical study on this compound would likely involve geometry optimization followed by GIAO (Gauge-Including Atomic Orbital) calculations to predict the NMR parameters.

Table 1: Hypothetical Data Table for Predicted NMR Chemical Shifts of this compound

Atom Predicted Chemical Shift (ppm)
¹H (vinyl) Data Not Available
¹³C (pyridine ring) Data Not Available
¹⁹F (CF₃) Data Not Available
... ...

Note: This table is for illustrative purposes only, as no specific computational data has been found.

Vibrational Frequency and IR/Raman Spectra Simulation

Similarly, a detailed computational analysis of the vibrational frequencies and the corresponding simulated Infrared (IR) and Raman spectra for this compound is not available in the public domain. Such simulations, typically carried out using DFT, are invaluable for assigning experimental vibrational bands to specific molecular motions. This would allow for a deeper understanding of the molecule's structural dynamics, including the characteristic vibrations of the trifluoromethyl and vinyl groups and how they are influenced by their position on the pyridine ring.

Table 2: Hypothetical Data Table for Calculated Vibrational Frequencies of this compound

Vibrational Mode Calculated Frequency (cm⁻¹) IR Intensity Raman Activity
C-F Stretch Data Not Available Data Not Available Data Not Available
C=C (vinyl) Stretch Data Not Available Data Not Available Data Not Available
Pyridine Ring Stretch Data Not Available Data Not Available Data Not Available
... ... ... ...

Note: This table is for illustrative purposes only, as no specific computational data has been found.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No specific molecular dynamics (MD) simulation studies have been published for this compound. MD simulations would be instrumental in exploring the conformational landscape of this molecule, particularly the rotational freedom of the vinyl group relative to the pyridine ring. Furthermore, simulations in various solvents could provide insights into intermolecular interactions, such as hydrogen bonding or π-π stacking, which are crucial for understanding its behavior in solution and its potential for crystal engineering or as a ligand in coordination chemistry. While MD studies have been conducted on pyridine and its simpler derivatives, a dedicated study on this more complex structure is absent.

Quantitative Structure-Property Relationship (QSPR) Modeling Principles

While the principles of Quantitative Structure-Property Relationship (QSPR) modeling are broadly applied to predict the physicochemical properties of organic molecules, there is no specific QSPR model reported in the literature that has been developed or validated using this compound as a data point. QSPR studies on other classes of pyridine derivatives have been used to correlate molecular descriptors with properties like boiling point, solubility, and biological activity. A future QSPR study incorporating this compound would require the calculation of various molecular descriptors (e.g., topological, electronic, and constitutional) and correlating them with experimentally determined properties.

Applications and Emerging Research Areas of 3 Trifluoromethyl 5 Vinylpyridine

Advanced Polymer Materials and Their Synthesis

While specific research on the polymerization of 3-(Trifluoromethyl)-5-vinylpyridine and the applications of its corresponding polymer is limited in publicly available literature, the properties of its constituent parts allow for informed projections about its potential in advanced materials. The presence of the trifluoromethyl group is known to significantly alter polymer properties, often enhancing thermal and chemical resistance and lowering the material's surface energy.

Functional Poly(vinylpyridine) Derivatives

Poly(vinylpyridine)s are a well-known class of functional polymers due to the reactivity of the pyridine (B92270) ring's nitrogen atom. This nitrogen can be quaternized, protonated, or used to coordinate with metal ions, making the polymer responsive to pH changes or useful as a catalyst scaffold.

The introduction of a strong electron-withdrawing trifluoromethyl group at the 3-position of the pyridine ring is expected to decrease the basicity of the nitrogen atom. This modification would influence the quaternization reactions and the pH range over which the polymer exhibits stimuli-responsive behavior. A polymer derived from this compound would be a fluorinated functional polymer, a class of materials sought after for specialty applications requiring high performance.

Copolymers for Tailored Material Properties

In polymer science, monomers are frequently copolymerized with other monomers to create materials with tailored properties that combine the characteristics of each component. It is conceivable that this compound could be copolymerized with common monomers like styrene, acrylates, or other vinyl compounds.

Copolymerization with Hydrophilic Monomers: Copolymerization with hydrophilic monomers could yield amphiphilic copolymers. These materials are of interest for their self-assembly properties in solution, forming micelles or vesicles that can be used in drug delivery or as nanoreactors.

Copolymerization with Hydrophobic Monomers: Incorporating this fluorinated monomer into other hydrophobic polymers could enhance properties like hydrophobicity (for water-repellent surfaces) and thermal stability, while the pyridine group would still be available for post-polymerization functionalization.

Smart Polymers and Stimuli-Responsive Materials

Smart polymers, or stimuli-responsive materials, are polymers that undergo significant changes in their properties in response to small external stimuli. nih.gov Fluorinated polymers are increasingly being explored for these applications. nih.gov

pH-Responsiveness: Like other poly(vinylpyridine)s, a polymer of this compound would be expected to exhibit pH-responsiveness. The pyridine units can be protonated at low pH, leading to swelling or dissolution of the polymer in aqueous media. The trifluoromethyl group would modulate the exact pH at which this transition occurs.

Temperature-Responsiveness: Some fluorinated polymers exhibit temperature-responsive behavior, such as having a lower critical solution temperature (LCST). nih.gov While there is no specific data for poly(this compound), this remains an area of potential research.

Multi-Responsive Systems: The pyridine moiety offers a platform for creating multi-responsive systems. For example, it can be functionalized to respond to specific ions or molecules, which, combined with its intrinsic pH-responsiveness, would create a more complex "smart" material. nih.gov

Applications in Membranes, Coatings, and Adhesives

The projected properties of polymers derived from this compound suggest their potential use in several high-performance applications.

Membranes: The chemical resistance and hydrophobicity imparted by the trifluoromethyl group could make these polymers suitable for separation membranes, particularly for applications involving non-polar solvents or corrosive environments.

Coatings: Fluorinated polymers are widely used in coatings due to their low surface energy, leading to water and oil repellency (oleophobicity), and anti-fouling properties. A coating based on poly(this compound) could provide these benefits while also offering a functional surface that can be modified via the pyridine nitrogen.

Adhesives: The pyridine group can form strong hydrogen bonds and coordinate with metal surfaces, suggesting potential applications in specialized adhesive formulations where adhesion to specific substrates is required.

Building Block in Complex Organic Synthesis

The trifluoromethylpyridine (TFMP) moiety is a crucial structural motif in many modern agrochemicals and pharmaceuticals. researchoutreach.org The combination of the pyridine ring, a common feature in bioactive molecules, and the trifluoromethyl group, which can enhance metabolic stability and binding affinity, makes TFMP derivatives valuable building blocks. researchoutreach.orgnih.gov this compound serves as a versatile bifunctional building block; the vinyl group can participate in various coupling and addition reactions, while the substituted pyridine core is retained in the final product.

The synthesis of these building blocks can be achieved through several methods, including the construction of the pyridine ring from a trifluoromethyl-containing precursor or by direct fluorination/chlorination of picoline derivatives. nih.govjst.go.jp

Table 1: Selected Agrochemicals Containing the Trifluoromethylpyridine Moiety

Common Name Type Key Intermediate(s)
Fluazifop-butyl Herbicide 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)
Flazasulfuron Herbicide 2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF)
Chlorfluazuron Insecticide 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
Fluazinam Fungicide 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
Flonicamid Insecticide 4-(Trifluoromethyl)nicotinic acid derivatives

This table is based on data from a review by Tsukamoto and Nakamura and illustrates the importance of the trifluoromethylpyridine scaffold in agrochemistry. nih.govjst.go.jp

Synthesis of Natural Product Analogs

While there are no specific reports detailing the use of this compound in the total synthesis of natural product analogs, its structure is highly suitable for such endeavors. Natural product analogs are synthetic compounds that retain the core structure of a natural product but have been modified to enhance activity, improve stability, or simplify the synthesis.

The vinyl group on this compound is a versatile handle for carbon-carbon bond formation. It can readily participate in key reactions such as:

Heck Reaction: To arylate the vinyl group.

Suzuki and Stille Couplings: After conversion of the vinyl group to a boronic acid/ester or a stannane.

Michael Addition: To add nucleophiles to the molecule.

Diels-Alder Reaction: Where the vinyl group can act as a dienophile.

These reactions would allow for the incorporation of the trifluoromethyl-pyridine moiety into larger, more complex molecular architectures, characteristic of natural products. For instance, pyridine-oxazoline (PyOx) ligands, which are structurally related to trifluoromethyl-pyridines, are widely used in asymmetric catalysis to synthesize complex chiral molecules. nih.gov A ligand featuring a 5-(trifluoromethyl)pyridine group has been synthesized and used in the catalytic asymmetric synthesis of benzosultams, demonstrating the utility of this scaffold in constructing complex, biologically relevant structures. acs.org This highlights the potential of this compound as a valuable building block for creating novel analogs of biologically active compounds.

Construction of Heterocyclic Architectures

The pyridine ring is a fundamental scaffold in many natural and synthetic compounds with significant biological activity. nih.gov The presence of both a trifluoromethyl group and a vinyl group on the pyridine core of this compound makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyridine ring and the vinyl substituent, enabling a variety of chemical transformations.

Recent research has highlighted the importance of trifluoromethylated nitrogen heterocycles as building blocks for more complex structures and as active components in medicinal chemistry. rsc.org The vinyl group of this compound can participate in various cycloaddition and polymerization reactions, leading to the formation of new fused or appended heterocyclic rings. This allows for the creation of diverse molecular libraries with potential applications in drug discovery and materials science.

Preparation of Scaffolds for Chemical Biology Probes

The development of chemical probes is essential for studying biological processes. The unique properties of this compound make it an attractive scaffold for the design of such probes. The trifluoromethyl group can enhance metabolic stability and cell membrane permeability, which are desirable characteristics for molecules intended to interact with biological systems.

Furthermore, the vinyl group provides a reactive handle for the attachment of reporter groups, such as fluorescent dyes or affinity tags, or for covalent modification of biological targets. This versatility allows for the creation of tailored probes to investigate specific cellular events or protein functions. For instance, trifluoromethyl-containing compounds have been utilized in the development of photochemical probes. nih.gov

Ligand Design in Organometallic Chemistry and Catalysis

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an effective ligand for coordinating with metal ions. researchgate.net This property is central to its application in organometallic chemistry and catalysis.

Pyridine-Based Ligands for Transition Metal Catalysis

Pyridine and its derivatives are widely used as ligands in transition metal catalysis due to their ability to form stable complexes with a variety of metals. researchgate.netelsevierpure.com The electronic properties of the pyridine ring can be fine-tuned by the introduction of substituents. The strong electron-withdrawing trifluoromethyl group in this compound significantly modifies the electron density on the pyridine nitrogen, which in turn influences the catalytic activity of the corresponding metal complex. This allows for the modulation of the catalyst's reactivity and selectivity in various chemical transformations.

Chiral Ligand Development from Modified Pyridines

The synthesis of chiral ligands is of paramount importance for asymmetric catalysis, a field focused on the selective production of one enantiomer of a chiral molecule. Modified pyridines are valuable precursors for the development of such ligands. rsc.orgresearchgate.net The vinyl group of this compound offers a versatile point for introducing chirality. For example, it can be functionalized through asymmetric reactions or used as an anchor to attach chiral auxiliaries. The resulting chiral pyridine-containing ligands can then be complexed with transition metals to create catalysts for a wide range of enantioselective reactions.

Coordination Chemistry of Pyridyl-Vinyl Ligands

The coordination chemistry of ligands containing both a pyridine ring and a vinyl group is a rich area of study. The pyridine nitrogen acts as a primary coordination site, while the vinyl group can also interact with the metal center or be involved in subsequent reactions. Research into the coordination of trifluoromethyl-decorated pyridine N-oxide ligands with lanthanide ions has demonstrated the diverse coordination modes possible for such systems. nih.govnih.gov The interplay between the pyridine ring, the vinyl group, and the trifluoromethyl substituent in this compound allows for the formation of a variety of coordination complexes with unique structural and electronic properties.

Material Science Innovations

The vinyl group in this compound makes it a valuable monomer for the synthesis of novel polymers. The presence of the trifluoromethyl group can impart unique properties to the resulting materials, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. These fluorinated polymers have potential applications in various fields, including advanced coatings, membranes, and electronic devices. The ability to copolymerize this compound with other monomers further expands the range of accessible materials with tailored properties.

Preparation of Fluorinated Functional Materials

The incorporation of fluorine into polymers is a widely recognized strategy for developing materials with exceptional properties. Fluorinated polymers are known for their superior resistance to heat, light, and chemical attack, making them ideal for protective coatings. nih.gov The presence of the trifluoromethyl group in this compound suggests that its polymer, poly(this compound), would exhibit many of these beneficial characteristics.

The synthesis of functional materials from this compound would likely involve polymerization of the vinyl group, leading to a polymer backbone with pendant trifluoromethylated pyridine rings. The properties of the resulting material can be tailored through the synthesis of copolymers. For instance, block copolymers could be synthesized to combine the desirable properties of poly(this compound) with those of other polymers.

A study on block copolymers of poly(4-vinyl pyridine) and poly(2,2,2-trifluoroethyl methacrylate) (P4VP-b-PTFEMA) demonstrated the formation of hierarchical microphase-separated structures. mrs-j.org This suggests that block copolymers containing poly(this compound) could also form well-ordered nanostructures, which are crucial for applications in porous materials and lithography. mrs-j.org The properties of such copolymers would be influenced by the molecular weight and volume fraction of the constituent blocks.

Table 1: Potential Properties of Functional Materials from this compound based on Analogous Fluorinated Polymers

PropertyExpected CharacteristicRationale
Thermal StabilityHighPresence of strong carbon-fluorine bonds in the trifluoromethyl group. nih.gov
Chemical ResistanceExcellentInert nature of fluorinated compounds. nih.gov
HydrophobicityHighLow surface energy imparted by the trifluoromethyl group. nih.gov
AdhesionPotentially tunablePyridine group can interact with various surfaces. rsc.org

Applications in Optoelectronics and Nanoscience

The unique electronic properties of fluorinated polymers and the versatile nature of poly(vinylpyridine)s position materials derived from this compound as promising candidates for applications in optoelectronics and nanoscience. The introduction of fluorine atoms into conjugated polymers can significantly alter their electronic properties, which is a key consideration in the design of organic electronic devices.

While direct research into the optoelectronic properties of poly(this compound) is not widely available, studies on other fluorinated polymers provide valuable insights. For example, semi-alicyclic polyimides containing trifluoromethyl groups have been shown to exhibit high optical transparency and low optical anisotropy, which are critical for applications in flexible displays and optical waveguides. The trifluoromethyl groups in these materials contribute to their excellent solubility and thermal stability.

In the realm of nanoscience, block copolymers containing poly(vinylpyridine) are known to self-assemble into well-defined nanostructures. umich.edu This self-assembly is driven by the incompatibility of the polymer blocks. The introduction of a trifluoromethyl group is expected to enhance this incompatibility, potentially leading to the formation of smaller and more highly ordered domains. These nanostructures can be used as templates for fabricating nanomaterials with controlled dimensions and functionalities.

Table 2: Potential Optoelectronic and Nanoscience Applications

Application AreaPotential Role of Poly(this compound)Key Properties
Organic Light-Emitting Diodes (OLEDs)As a host or charge-transporting material.Tunable electronic properties, thermal stability.
Flexible DisplaysComponent in transparent and flexible substrates.High optical transparency, mechanical flexibility.
NanolithographyIn block copolymer templates for patterning.Formation of well-defined, high-density nanostructures.
NanosensorsAs a functional matrix for sensing elements.High surface area, tunable chemical affinity.

Surface Functionalization and Self-Assembled Monolayers

The ability to modify the surface properties of materials is crucial for a wide range of applications, from biomedical devices to microelectronics. rsc.orgmdpi.com Polymers derived from this compound offer intriguing possibilities for surface functionalization due to the combined presence of the reactive pyridine ring and the low-surface-energy trifluoromethyl group.

The pyridine nitrogen in the polymer can act as a coordination site for metal ions, a proton acceptor, or a point of attachment for other functional molecules. nih.gov This allows for the straightforward modification of surfaces coated with poly(this compound). Such functionalization can be used to control surface wettability, adhesion, and biocompatibility.

Furthermore, the trifluoromethyl groups are expected to drive the formation of low-energy surfaces with excellent hydrophobic and oleophobic properties. nih.gov This is a highly desirable characteristic for applications such as anti-fouling coatings and self-cleaning surfaces.

While specific studies on self-assembled monolayers (SAMs) of this compound are not prevalent, the principles of SAM formation with other functionalized molecules can be applied. It is conceivable that derivatives of this compound with appropriate anchoring groups (e.g., thiols, silanes) could form well-ordered SAMs on various substrates. These SAMs would present a surface rich in trifluoromethyl groups, leading to the aforementioned low-energy properties. The formation of such surfaces via vapor-based polymerization of substituted pyridinophanes has been demonstrated, resulting in polylutidine films with tunable surface properties. nih.gov

Future Directions and Research Challenges for 3 Trifluoromethyl 5 Vinylpyridine

Development of Novel and Sustainable Synthetic Routes

A primary challenge and opportunity lies in the development of efficient and sustainable methods for the synthesis of 3-(trifluoromethyl)-5-vinylpyridine. Current approaches to similar compounds often rely on multi-step sequences that may not be environmentally benign. Future research should focus on a few key areas:

Late-Stage Functionalization: Developing methods for the direct vinylation of pre-existing 3-bromo-5-(trifluoromethyl)pyridine (B1279140) would be highly desirable. sigmaaldrich.com This could involve exploring various palladium-catalyzed cross-coupling reactions.

Green Chemistry Approaches: Research into one-pot syntheses or flow chemistry processes could significantly improve the efficiency and reduce the environmental impact of production. mdpi.com The use of earth-abundant metal catalysts as alternatives to palladium is another important avenue. rsc.org

Novel Building Blocks: The construction of the trifluoromethylpyridine ring from acyclic precursors containing the vinyl group is another potential strategy. nih.govgoogle.com This could offer a more convergent and flexible approach to various substituted vinylpyridines.

A key precursor, 3-bromo-5-(trifluoromethyl)pyridine, is commercially available, providing a crucial starting point for many potential synthetic strategies. sigmaaldrich.com

Coupling ReactionProposed ReactantsPotential Catalyst
Suzuki Coupling 3-bromo-5-(trifluoromethyl)pyridine, Vinylboronic acid or esterPd(OAc)₂, Pd(PPh₃)₄
Stille Coupling 3-bromo-5-(trifluoromethyl)pyridine, VinyltributyltinPd(PPh₃)₄
Heck Coupling 3-bromo-5-(trifluoromethyl)pyridine, EthylenePd(OAc)₂ with phosphine (B1218219) ligands

Table 1: Proposed Cross-Coupling Strategies for the Synthesis of this compound. These methods are well-established for the vinylation of other aryl and heteroaryl halides and represent promising avenues for future investigation. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netpsu.edunumberanalytics.com

Exploration of Unprecedented Reactivity and Transformation Pathways

The unique electronic nature of the trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the reactivity of the pyridine (B92270) ring and the vinyl group. ontosight.ainih.gov Future research should be directed towards understanding and exploiting these properties:

Selective Transformations: Investigating the selective reaction of either the vinyl group or the pyridine ring would open up diverse synthetic possibilities. For instance, the vinyl group could undergo various additions, cycloadditions, or metathesis reactions, while the pyridine nitrogen could be quaternized or oxidized.

Asymmetric Catalysis: The development of catalytic asymmetric transformations of the vinyl group, such as hydroboration or epoxidation, would lead to valuable chiral building blocks for the pharmaceutical industry.

Novel Polymerization Techniques: Exploring controlled radical polymerization methods, such as RAFT or ATRP, could yield well-defined polymers with unique properties. acs.orgrsc.org The electron-deficient nature of the monomer may require bespoke catalyst systems.

Integration into Advanced Functional Material Systems

The ability of this compound to be polymerized makes it a highly attractive monomer for the creation of advanced functional materials. wikipedia.orgchemicalbook.com The incorporation of the trifluoromethyl group can impart desirable properties such as thermal stability, chemical resistance, and low surface energy.

Fluorinated Polymers: Homopolymers or copolymers of this compound could exhibit interesting properties for applications in coatings, membranes, and optical devices. ontosight.ai The resulting polymers would combine the functionality of polyvinylpyridine with the unique characteristics of fluoropolymers. mdpi.com

Stimuli-Responsive Materials: The pyridine nitrogen can be protonated or quaternized, making polymers derived from this monomer potentially responsive to pH or other stimuli. mdpi.com This could be exploited in drug delivery systems, sensors, or smart surfaces.

Membranes for Gas Separation: The trifluoromethyl groups could create specific free volume architectures in a polymer matrix, which could be investigated for selective gas separation applications.

Material ClassPotential ApplicationKey Property Conferred by Monomer
Fluorinated Coatings Hydrophobic and oleophobic surfacesLow surface energy from CF₃ group
pH-Responsive Hydrogels Drug delivery, sensorsProtonatable pyridine nitrogen
Gas Separation Membranes CO₂ capture, air separationAltered free volume from CF₃ group
Polymer-Coated Catalysts Enhanced catalyst stability and recoveryTunable solubility and chemical resistance

Table 2: Potential Applications of Polymers Derived from this compound. The unique combination of functional groups suggests a wide range of uses in materials science.

Computational Design and Prediction of New Derivatives

Computational chemistry and molecular modeling can play a pivotal role in accelerating the discovery and development of new applications for this compound and its derivatives. nih.govnih.govresearchgate.netweizmann.ac.ilosti.gov

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of proposed synthetic reactions, helping to optimize reaction conditions and predict potential side products.

Polymer Property Prediction: Molecular dynamics simulations could be used to predict the bulk properties of polymers derived from this monomer, such as their glass transition temperature, mechanical strength, and transport properties.

Design of Novel Ligands: The pyridine nitrogen offers a coordination site for metal ions. Computational screening could be used to design novel ligands for catalysis or metal extraction based on the this compound scaffold. youtube.com The electronic properties of such ligands would be significantly tuned by the trifluoromethyl group.

Cross-Disciplinary Research Opportunities

The unique structure of this compound opens up numerous opportunities for collaboration across different scientific disciplines.

Medicinal Chemistry: The trifluoromethyl group is a well-established pharmacophore. researchoutreach.orghuimengchem.cn Polymers and copolymers of this compound could be explored as drug delivery vehicles or as novel biomaterials.

Catalysis: As a ligand for transition metals, derivatives of this compound could find applications in homogeneous catalysis, potentially influencing the selectivity and activity of catalytic processes. rsc.orgyoutube.com

Electronics: Fluorinated polymers are known for their use in electronic applications. ontosight.ai The dielectric properties of polymers derived from this compound could be of interest for the fabrication of organic electronic devices.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Trifluoromethyl)-5-vinylpyridine, and how do reaction conditions influence product yield and purity?

  • Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, chlorinated pyridine precursors (e.g., 2-chloro-5-(trifluoromethyl)pyridine) can undergo vinylation using palladium-catalyzed Stille or Suzuki couplings. Reaction parameters such as temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Pd) critically affect yield and purity. Optimization of stoichiometry (1:1.2 molar ratio of precursor to vinylating agent) and inert atmosphere conditions (N₂/Ar) minimizes side reactions .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound and its intermediates?

  • Answer : Key techniques include:

  • ¹H/¹³C/¹⁹F NMR : To confirm substitution patterns and trifluoromethyl group integrity. The vinyl proton typically appears as a doublet near δ 5.5–6.5 ppm .
  • Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ at m/z 204.03).
  • X-ray Crystallography : To resolve ambiguities in regiochemistry and confirm the vinyl group’s spatial orientation .
  • HPLC-PDA : For purity assessment (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, dose ranges). To address this:

  • Perform dose-response assays (e.g., IC₅₀ determination) under standardized protocols.
  • Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
  • Compare results across isogenic cell lines to isolate confounding genetic factors.
  • Cross-reference with computational docking studies to verify binding mode consistency .

Q. What strategies are effective in optimizing the regioselectivity of vinyl group introduction in 3-(Trifluoromethyl)pyridine derivatives?

  • Answer : Regioselectivity is influenced by:

  • Directing groups : Use meta-directing substituents (e.g., -CF₃) to guide vinylation to the 5-position.
  • Catalyst design : Employ Pd/XPhos systems for enhanced selectivity in cross-coupling.
  • Temperature modulation : Lower temperatures (40–60°C) favor kinetic control, reducing undesired para-substitution .

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the pyridine ring in cross-coupling reactions?

  • Answer : The -CF₃ group deactivates the pyridine ring via inductive effects, reducing electron density at the 2- and 4-positions. This enhances oxidative addition efficiency in Pd-catalyzed couplings but may necessitate stronger bases (e.g., Cs₂CO₃) to activate the catalyst. Computational studies (DFT) show a 0.3 eV increase in LUMO energy at the 5-position, favoring nucleophilic attack .

Q. What computational chemistry approaches are validated for predicting the pharmacokinetic properties of this compound-based compounds?

  • Answer : Validated methods include:

  • QSAR models : Train on datasets with logP, pKa, and solubility data for trifluoromethylpyridines.
  • Molecular Dynamics (MD) simulations : Predict blood-brain barrier permeability using free-energy perturbation.
  • ADMET prediction tools : Use SwissADME or ADMETlab to estimate metabolic stability (CYP450 interactions) and toxicity (hERG inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.